molecular formula C17H13ClN2O5 B14198990 2-[3-(4-Chloro-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 848589-68-4

2-[3-(4-Chloro-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14198990
CAS No.: 848589-68-4
M. Wt: 360.7 g/mol
InChI Key: QSEATXLCXBHLHL-UHFFFAOYSA-N
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Description

2-[3-(4-Chloro-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chloro-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloro-2-nitrophenol with 3-chloropropylamine to form the intermediate 3-(4-chloro-2-nitrophenoxy)propylamine. This intermediate is then reacted with phthalic anhydride under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chloro-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[3-(4-amino-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione.

Scientific Research Applications

2-[3-(4-Chloro-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-Chloro-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(4-Chloro-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione: shares structural similarities with other isoindole derivatives, such as phthalimides and indole derivatives.

    Phthalimides: Known for their use in the synthesis of various pharmaceuticals and agrochemicals.

    Indole Derivatives: Widely studied for their diverse biological activities and therapeutic potential.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the chloro and nitro groups, which can influence its reactivity and biological activity. These features make it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

848589-68-4

Molecular Formula

C17H13ClN2O5

Molecular Weight

360.7 g/mol

IUPAC Name

2-[3-(4-chloro-2-nitrophenoxy)propyl]isoindole-1,3-dione

InChI

InChI=1S/C17H13ClN2O5/c18-11-6-7-15(14(10-11)20(23)24)25-9-3-8-19-16(21)12-4-1-2-5-13(12)17(19)22/h1-2,4-7,10H,3,8-9H2

InChI Key

QSEATXLCXBHLHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=C(C=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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